molecular formula C10H9N3O4 B8151186 (2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate

Cat. No.: B8151186
M. Wt: 235.20 g/mol
InChI Key: XFBXDZOVQFTBGK-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate is an activated ester derivative of 5-methylpyrazine-2-carboxylic acid. Its structure features a pyrazine core substituted with a methyl group at position 5 and a dioxopyrrolidinyl ester at position 2 (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in coupling reactions to form amide bonds .

The synthesis of this compound involves reacting succinic acid derivatives with amines or other nucleophiles. For example, describes the preparation of analogous dioxopyrrolidinyl acetamides by reacting succinic acid with 2-aminoacetic acid to form intermediates, which are subsequently coupled with arylpiperazines . Such methods highlight the compound’s role in generating bioactive hybrids with anticonvulsant and antinociceptive properties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-6-4-12-7(5-11-6)10(16)17-13-8(14)2-3-9(13)15/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBXDZOVQFTBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-Methyl-2-pyrazinecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce pyrazinecarbinols .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is involved in the synthesis of pharmaceutical agents, particularly those targeting metabolic and cardiovascular diseases.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved include metabolic pathways and signal transduction pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs, as identified in , include:

Compound Name CAS No. Substituents Similarity Score
Methyl 5-methylpyrazine-2-carboxylate 41110-33-2 Methyl ester at position 2 0.93
Methyl 6-methylpyrazine-2-carboxylate 41110-38-7 Methyl ester at position 2, methyl at 6 0.70
5-Acetylpyrazine-2-carboxylic acid 118543-96-7 Acetyl at position 5, carboxylic acid 0.86
Pyrazine-2,5-dicarboxylic acid 122-05-4 Carboxylic acids at positions 2 and 5 0.83

Key Observations:

  • Methyl 5-methylpyrazine-2-carboxylate (similarity 0.93) shares the pyrazine core and 5-methyl substituent but replaces the dioxopyrrolidinyl ester with a methyl ester. This reduces its reactivity in coupling reactions .
  • Pyrazine-2,5-dicarboxylic acid (similarity 0.83) lacks ester groups entirely, favoring higher hydrophilicity but limiting utility in amide bond formation .

Research Findings and Implications

  • Synthetic Utility : The target compound’s activated ester group enables rapid, high-yield coupling reactions, making it preferable for drug discovery pipelines .
  • Biological Potential: Structural analogs with dioxopyrrolidinyl groups demonstrate anticonvulsant activity, suggesting the target compound could serve as a precursor for central nervous system (CNS)-targeted therapeutics .
  • Stability Considerations : Compared to methyl esters or carboxylic acids, the dioxopyrrolidinyl ester is more prone to hydrolysis, necessitating careful storage and handling .

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